molecular formula C12H22N2O2S B12050549 Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester

Cat. No.: B12050549
M. Wt: 258.38 g/mol
InChI Key: NHMOWLFHCDJJHH-VHSXEESVSA-N
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Description

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyrido-thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes cyclization reactions to form the pyrido-thiazine ring system, followed by esterification to introduce the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl (4aR,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9-10(8-14)17-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

NHMOWLFHCDJJHH-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)SCCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)SCCN2

Origin of Product

United States

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